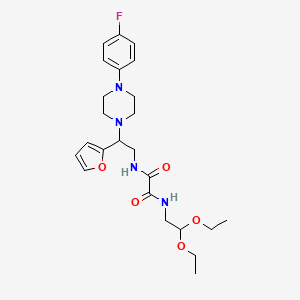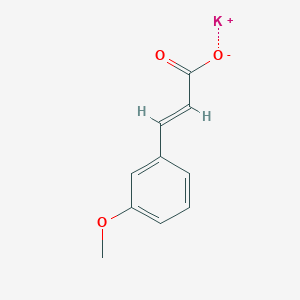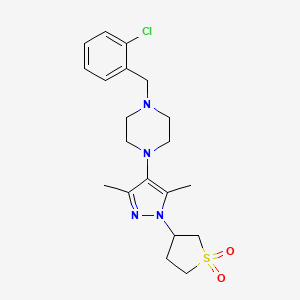![molecular formula C23H22FN7OS B2524338 2-(ベンジルスルファニル)-1-{4-[3-(4-フルオロフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル]ピペラジン-1-イル}エタン-1-オン CAS No. 923512-75-8](/img/structure/B2524338.png)
2-(ベンジルスルファニル)-1-{4-[3-(4-フルオロフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル]ピペラジン-1-イル}エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a fascinating compound due to its complex structure and potential applications in various scientific fields. This article will delve into its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
科学的研究の応用
2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has been investigated for various scientific applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding assays.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: : Utilized in material science for creating polymers and other advanced materials.
作用機序
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a disruption in the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in cell growth, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth and angiogenesis .
Pharmacokinetics
The compound’s inhibitory activities against c-met and vegfr-2, as well as its antiproliferative activities against various cancer cell lines, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela, with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Furthermore, the compound can induce apoptosis in cancer cells and inhibit their growth in a dose-dependent manner .
生化学分析
Biochemical Properties
It is known that 1,2,4-triazoles, a key structural component of this compound, can interact with biological receptors through hydrogen-bonding and dipole interactions
Cellular Effects
Given the presence of the 1,2,4-triazole ring, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available starting materials. These reactions might include:
Formation of Triazolo[4,5-d]pyrimidine
Step 1: : Reaction of an amine with a hydrazine derivative in the presence of a suitable catalyst.
Step 2: : Cyclization to form the triazolo[4,5-d]pyrimidine ring.
Piperazine Derivatization
Piperazine reacts with the triazolo[4,5-d]pyrimidine intermediate to form a substituted piperazine.
Thioether Formation
The final step involves the nucleophilic substitution of benzylthiol with an ethanone derivative.
These reactions generally require specific conditions such as controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While the industrial production methods can vary, they often involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactions, use of automation, and purification techniques like recrystallization or chromatography are commonly employed.
化学反応の分析
Types of Reactions
2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:
Oxidation: : Conversion of thioether to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution at the benzylthio moiety with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, thiols, alcohols.
Major Products
Sulfoxides and sulfones: : From oxidation reactions.
Alcohols and amines: : From nucleophilic substitutions.
Reduced carbonyl derivatives: : From reduction reactions.
類似化合物との比較
2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the triazolo[4,5-d]pyrimidine core. Similar compounds include:
2-(benzylthio)-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Lacking the fluorine substitution on the phenyl ring.
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Without the benzylthio moiety.
The fluorine substitution and the benzylthio group contribute to its unique properties, making it a valuable compound for various applications.
Whew, that's quite the chemical journey! How’s that for shaking off boredom?
特性
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7OS/c24-18-6-8-19(9-7-18)31-23-21(27-28-31)22(25-16-26-23)30-12-10-29(11-13-30)20(32)15-33-14-17-4-2-1-3-5-17/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZITTWYOQUUEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CSCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
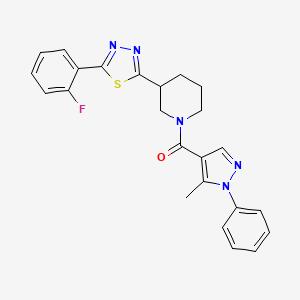
![3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2524257.png)

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)
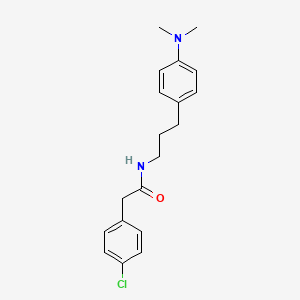
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)
![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)
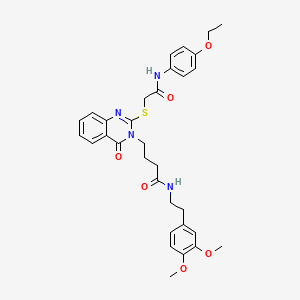
![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)
